molecular formula C21H14O6 B11928060 5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

Cat. No.: B11928060
M. Wt: 362.3 g/mol
InChI Key: AKCOXFGRLZSRRR-UHFFFAOYSA-N
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Description

5-[4-(4-Carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid (CAS: 677010-20-7) is a polycarboxylic acid featuring a biphenyl backbone with three carboxyl groups. Its structure comprises a central benzene ring substituted with two carboxyl groups at positions 1 and 3 and a para-carboxyphenyl group at position 5 (Fig. 1). This arrangement confers high symmetry and multiple coordination sites, making it a valuable ligand in metal-organic frameworks (MOFs) and coordination polymers . The compound’s molecular formula is C₁₅H₁₀O₆, with a molecular weight of 286.24 g/mol and a purity of ≥98% in commercial preparations . Its extended conjugation and rigid geometry enhance its utility in designing porous materials for gas storage, catalysis, and sensing applications .

Properties

Molecular Formula

C21H14O6

Molecular Weight

362.3 g/mol

IUPAC Name

5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C21H14O6/c22-19(23)15-7-5-13(6-8-15)12-1-3-14(4-2-12)16-9-17(20(24)25)11-18(10-16)21(26)27/h1-11H,(H,22,23)(H,24,25)(H,26,27)

InChI Key

AKCOXFGRLZSRRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with 1,3,5-tris(4-methylphenyl)benzene.

    Oxidation: The methyl groups are oxidized to carboxylic acid groups using a strong oxidizing agent such as nitric acid (HNO3) in the presence of water.

    Purification: The reaction mixture is cooled to room temperature, and the product is isolated by filtration and washing with a weakly basic solution (e.g., sodium hydroxide) to remove impurities.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Nitric acid (HNO3), potassium permanganate (KMnO4).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Condensation Reagents: Thionyl chloride (SOCl2), dicyclohexylcarbodiimide (DCC).

Major Products Formed

    Reduction: Formation of alcohols.

    Oxidation: Formation of carbon dioxide.

    Condensation: Formation of amides and esters.

Mechanism of Action

The mechanism of action of 5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid involves its ability to form stable coordination complexes with metal ions. This property is exploited in the formation of metal-organic frameworks (MOFs), where the compound acts as a tritopic bridging ligand . The molecular targets and pathways involved include the coordination sites on metal ions and the formation of extended network structures.

Comparison with Similar Compounds

Isophthalic Acid (Benzene-1,3-Dicarboxylic Acid, H₂IA)

  • Structure : Simplest analogue with two carboxyl groups at positions 1 and 3.
  • Molecular Weight : 166.13 g/mol .
  • Key Differences : Lacks the biphenyl extension, resulting in smaller pore sizes in MOFs (e.g., MOF-5 pores: 3.8–28.8 Å vs. ~12–30 Å for biphenyl-based MOFs) .

5-Hydroxybenzene-1,3-Dicarboxylic Acid (H25OIA)

  • Structure : Features a hydroxyl group at position 5 instead of a biphenyl-carboxy substituent.
  • Molecular Weight : 198.13 g/mol .
  • Key Differences : Hydroxyl group enhances polarity and hydrogen-bonding capacity but reduces thermal stability compared to the hydrophobic biphenyl group in the target compound .

Extended Aromatic Systems

5-[4-(3,5-Dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic Acid (H₄TPTC)

  • Structure : Contains four carboxyl groups (C₁₈H₁₂O₈) via additional dicarboxyphenyl substituents .
  • Molecular Weight : 356.29 g/mol .
  • Key Differences : Higher carboxyl density enables stronger metal coordination, forming MOFs with higher porosity (e.g., surface areas >4000 m²/g vs. ~1500 m²/g for the target compound’s MOFs) .

p-Terphenyl-3,5,3'',5''-Tetracarboxylic Acid

  • Structure : Extends to a terphenyl backbone with four carboxyl groups (C₂₄H₁₄O₈).
  • Molecular Weight : 430.36 g/mol .
  • Key Differences : Longer linkers create ultra-large MOF pores (>30 Å), advantageous for macromolecular adsorption but challenging to synthesize .

Electron-Withdrawing and Functional Group Modifications

5-(Trifluoromethyl)benzene-1,3-Dicarboxylic Acid

  • Structure : Substitutes position 5 with a -CF₃ group (C₉H₅F₃O₄).
  • Molecular Weight : 234.13 g/mol .
  • Key Differences : The -CF₃ group increases acidity (pKa ~2.5 vs. ~3.2 for the target compound) and imparts hydrophobicity, favoring use in fluorinated MOFs for gas separation .

5-(4-Carboxy-3-Fluorophenyl)benzene-1,3-Dicarboxylic Acid

  • Structure : Introduces fluorine at the meta position of the biphenyl substituent (C₁₅H₉FO₆).
  • Molecular Weight : 304.23 g/mol .

Heterocyclic and Azo-Functionalized Analogues

5-(4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-yl)benzene-1,3-Dicarboxylic Acid

  • Structure: Incorporates a thiazolidinone ring (C₁₁H₇NO₅S₂).
  • Molecular Weight : 309.31 g/mol .
  • Key Differences : Sulfur and nitrogen heteroatoms enable redox activity and biological applications (e.g., antimicrobial agents), unlike the purely structural role of the target compound .

5-[(E)-4-(Dimethylamino)phenyldiazenyl]isophthalic Acid

  • Structure : Azo (-N=N-) group at position 5 (C₁₆H₁₄N₂O₄).
  • Molecular Weight : 298.29 g/mol .
  • Key Differences : Azo chromophore enables visible-light absorption (λmax ~450 nm), making it suitable for dye-sensitized materials or pH sensors .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Reference
Target Compound C₁₅H₁₀O₆ 286.24 Biphenyl, 3×-COOH MOFs, Gas Storage
Isophthalic Acid (H₂IA) C₈H₆O₄ 166.13 2×-COOH Basic MOF Construction
H₄TPTC C₁₈H₁₂O₈ 356.29 Terphenyl, 4×-COOH High-Porosity MOFs
5-(Trifluoromethyl)-1,3-benzenedicarboxylic Acid C₉H₅F₃O₄ 234.13 -CF₃, 2×-COOH Hydrophobic MOFs
5-Azo-Dye Functionalized Derivative C₁₆H₁₄N₂O₄ 298.29 Azo, 2×-COOH Optical Sensors

Biological Activity

5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid, also known as 1,3,5-tris(4-carboxyphenyl)benzene, is an organic compound that has garnered attention for its diverse biological activities, particularly in the field of oncology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H14O8
  • Molecular Weight : Approximately 438.43 g/mol
  • Melting Point : 322-327°C
  • Boiling Point : Approximately 711°C

The compound features a star-shaped structure with multiple carboxylic acid groups that enhance its ability to coordinate with metal ions, making it valuable in the synthesis of metal-organic frameworks (MOFs) and other advanced materials .

This compound exhibits significant biological activity through several mechanisms:

  • DNA Interaction : The compound has been shown to bind to DNA, leading to unwinding of the DNA helix. This interaction can disrupt normal cellular functions and inhibit cancer cell proliferation .
  • Inhibition of Enzymatic Activity : It targets dihydroorotate dehydrogenase (quinone), a mitochondrial enzyme involved in pyrimidine biosynthesis, potentially inhibiting its function .
  • Coordination Chemistry : As a tritopic ligand, it facilitates interactions with various biomolecules, enhancing its therapeutic potential .

Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

  • Anticancer Agent : Its ability to bind DNA and inhibit cell proliferation positions it as a candidate for cancer treatment.
  • Metal-Organic Frameworks (MOFs) : Its coordination properties make it suitable for developing MOFs used in drug delivery systems and catalysis .

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential applications of this compound:

StudyFindings
Demonstrated that the compound inhibits dihydroorotate dehydrogenase, suggesting potential as an anticancer agent.
Explored its role in synthesizing MOFs that exhibit enhanced drug delivery capabilities.
Investigated its interaction with DNA and reported significant inhibition of cancer cell lines.

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